

Application Notes and Protocols for CY2- Dise(diso3) Permanent Mounting Medium

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CY2-Dise(diso3) is a state-of-the-art, non-aqueous, permanent mounting medium designed for the long-term preservation and high-resolution imaging of tissue sections. Its advanced formulation ensures optical clarity, protects against photobleaching, and provides a stable, hard-setting seal for archival purposes. These application notes provide detailed protocols and technical information to enable researchers to achieve optimal results in their histology, immunohistochemistry (IHC), and immunofluorescence (IF) studies. The preservation of tissue integrity and stain quality is paramount for accurate analysis, and a high-quality mounting medium is essential for this purpose.[1]

Product Information and Specifications

The performance of a mounting medium is critically dependent on its physical and optical properties. **CY2-Dise(diso3)** is engineered to provide ideal characteristics for a wide range of applications.



Property	Specification	Benefit to the User
Refractive Index	1.52 (matches glass and immersion oil)	Minimizes light refraction, reducing spherical aberration and improving axial resolution for sharper, brighter images, especially in high-magnification and confocal microscopy.[2][3]
Viscosity	Low	Allows for easy application, formation of a thin, even layer, and reduces the likelihood of air bubble entrapment.
Drying Time	Tack-free in 30 minutes; fully cured in 24-48 hours at room temperature.	Enables rapid initial assessment of slides, with full curing ensuring long-term stability for archiving.[4]
Photostability	Contains anti-fading agents	Protects fluorescent dyes and chromogenic substrates from photobleaching during repeated imaging sessions.[5]
Chemical Compatibility	Compatible with xylene and other common clearing agents.	Ensures seamless integration into standard histological workflows without causing artifacts.[4]
Storage	Store at room temperature, protected from light.	Convenient storage conditions with a long shelf life.

Applications

CY2-Dise(diso3) is versatile and suitable for a broad spectrum of applications in life science research and drug development:



- Histology: Ideal for mounting tissue sections stained with common histological stains such as Hematoxylin and Eosin (H&E), Masson's Trichrome, and Periodic acid-Schiff (PAS).
- Immunohistochemistry (IHC): Preserves the color and intensity of chromogenic substrates like DAB, AEC, and Fast Red, ensuring the long-term integrity of IHC results.[1]
- Immunofluorescence (IF): The integrated anti-fade components protect a wide range of fluorophores from photobleaching, making it suitable for preserving fluorescently labeled sections for confocal and fluorescence microscopy.
- Long-Term Archiving: The hard-setting nature of CY2-Dise(diso3) provides a durable seal that protects tissue sections from physical damage and degradation over many years.

Experimental Protocols

Protocol for Permanent Mounting of Paraffin-Embedded Tissue Sections

This protocol outlines the standard procedure for dehydrating, clearing, and mounting stained paraffin-embedded tissue sections.

Materials:

- Stained tissue sections on glass slides
- Graded ethanol series (e.g., 70%, 95%, 100%)
- Clearing agent (e.g., xylene or a xylene substitute)
- CY2-Dise(diso3) mounting medium
- Coverslips
- Coplin jars or staining dishes
- Forceps
- Pipette or dropper



Fume hood

Procedure:

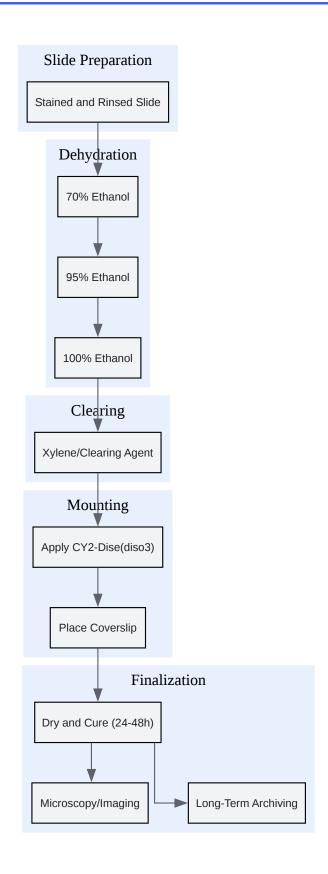
- Dehydration: After the final staining step and rinsing in aqueous buffer, systematically dehydrate the tissue section by immersing the slides in a graded series of ethanol. This is a critical step as any residual water can cause cloudiness or bubbles in the final mount.[4]
 - 70% Ethanol: 2 minutes
 - 95% Ethanol: 2 minutes (two changes)
 - 100% Ethanol: 2 minutes (two changes)
- Clearing: Transfer the slides from the final ethanol wash to a clearing agent. The clearing agent must be miscible with both the ethanol and the mounting medium.[1]
 - Xylene (or substitute): 5 minutes (two changes)
- Mounting: Working in a fume hood, remove one slide at a time from the clearing agent.
 - Drain excess clearing agent by touching the edge of the slide to a paper towel. Do not allow the tissue section to dry out.
 - Place the slide on a flat surface.
 - Apply one to two drops of CY2-Dise(diso3) directly onto the tissue section. The amount will depend on the size of the coverslip.[7]
- Coverslipping:
 - Hold a clean coverslip at a 45° angle to the slide.[4]
 - Touch the bottom edge of the coverslip to the drop of mounting medium.
 - Slowly lower the coverslip onto the slide, allowing the mounting medium to spread evenly and displace the air.[1][4] This technique minimizes the formation of air bubbles.



- Drying and Curing:
 - Place the mounted slide on a flat, level surface, protected from dust and light, to dry.
 - The slide can be handled for initial viewing after approximately 30 minutes.[4]
 - For long-term storage and to prevent slides from sticking together, allow for complete curing for 24-48 hours at room temperature.[5]

Workflow for Permanent Tissue Mounting





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Caption: Workflow for permanent mounting of tissue sections.



Troubleshooting

Common issues encountered during the mounting process can often be resolved with minor adjustments to the protocol.

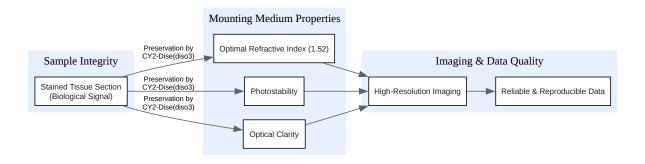


Issue	Possible Cause	Solution
Air Bubbles	- Coverslip lowered too quickly Mounting medium is too viscous (if old or cold) Insufficient amount of mounting medium.	- Lower the coverslip slowly at a 45° angle.[4]- Warm the mounting medium to room temperature before use.[7]- Apply a sufficient amount of medium to cover the entire area under the coverslip.
Cloudy or Hazy Appearance	- Incomplete dehydration (residual water) Incomplete clearing (residual alcohol).	- Ensure fresh ethanol and sufficient incubation times during dehydration steps.[4]-Use fresh clearing agent and ensure adequate time for complete clearing.
Crystallization of Medium	- Contamination of the mounting medium Interaction with certain buffer salts left on the slide.	- Keep the mounting medium bottle tightly capped when not in use Ensure slides are properly rinsed with distilled water before dehydration.
Fading of Stain/Fluorescence	- Mounting medium lacks anti- fade reagents Excessive exposure to light during imaging.	- Use a high-quality mounting medium with anti-fade properties like CY2-Dise(diso3).[5]- Minimize light exposure and use appropriate filters and exposure times during microscopy.
Mounting Medium Leaking	- Too much mounting medium applied Slides not stored flat during curing.	 Use only 1-2 drops of medium Store slides horizontally in a slide tray for at least 24 hours after mounting. [5]

The Path to High-Fidelity Data



The ultimate goal of tissue preparation and mounting is to preserve the biological "signal" within the sample to generate high-quality, reliable data. This logical pathway illustrates how a premium mounting medium contributes to this outcome.



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Caption: Logical flow from a preserved sample to high-quality data.

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